molecular formula C8H14O2 B1527603 2,4,4-Trimethylpent-2-enoic acid CAS No. 99799-03-8

2,4,4-Trimethylpent-2-enoic acid

Cat. No. B1527603
CAS RN: 99799-03-8
M. Wt: 142.2 g/mol
InChI Key: WLWUSHPRMWJNAR-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpent-2-enoic acid is a chemical compound with the molecular formula C8H14O2 . It is an unsaturated fatty acid commonly found in essential oils.


Molecular Structure Analysis

The molecular structure of 2,4,4-Trimethylpent-2-enoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2,4,4-Trimethylpent-2-enoic acid has a molecular weight of 142.2 . It has a melting point of 45-46 °C and a boiling point of 123 °C under a pressure of 15 Torr . The density of this compound is predicted to be 0.956±0.06 g/cm3 .

Scientific Research Applications

Catalyst in Hydrogenation and Isomerization

A study by Talwalkar et al. (2009) evaluated the use of 2,4,4-trimethylpent-2-enoic acid in the hydrogenation of diisobutylene. They found that a bifunctional ion-exchange-resin catalyst could effectively hydrogenate diisobutylene, which typically consists of isomers like 2,4,4-trimethylpent-2-ene. This catalyst was capable of performing simultaneous hydrogenation and isomerization, enhancing the reaction rate under mild conditions (Talwalkar et al., 2009).

Complex Formation with Metals

Atkinson and Smith (1971) researched the reactions of 2,4,4-trimethylpent-2-enoic acid with various metals like palladium, rhodium, and platinum. They discovered that this compound reacts with palladium(II) chloride to form π-enyl complexes. These findings highlight the potential of 2,4,4-trimethylpent-2-enoic acid in creating metal complexes for various applications, including catalysis and material science (Atkinson & Smith, 1971).

Analysis of Metabolites in Toxicology

Olson et al. (1985) identified the urinary metabolites of 2,2,4-trimethylpentane, a related compound, in male rats. This study contributes to the understanding of the metabolism and potential toxicological effects of similar compounds, including 2,4,4-trimethylpent-2-enoic acid. Such research is crucial in environmental and occupational health contexts (Olson et al., 1985).

Safety And Hazards

The safety data sheet for 2,4,4-Trimethylpent-2-enoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2,4,4-trimethylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUSHPRMWJNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethylpent-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Hadley, RH Hall, R Heap… - Journal of the Chemical …, 1954 - pubs.rsc.org
… The unsaturated acids derived from (111) and (IV) were clearly 4 : 4-dimethyl-2methylenepentanoic acid and 2 : 4 : 4-trimethylpent-2-enoic acid, respectively. The methyl ester of the …
Number of citations: 1 pubs.rsc.org
MC Fu, MC Fu - Studies on Green Synthetic Reactions Based on …, 2020 - Springer
In this chapter, we describe the development of a protocol using the combination of Ni(II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the …
Number of citations: 0 link.springer.com
T Kapferer, R Brückner - 2006 - Wiley Online Library
β,γ‐Unsaturated esters with stereodefined trisubstitued C=C double bonds were prepared by the Arndt–Eistert homologation of α,β‐unsaturated carboxyl halides, by two‐step …
M Głodek, A Makal, A Kłys… - European Journal of …, 2016 - Wiley Online Library
An efficient, one‐pot methodology of direct synthesis of perylene‐fused cyclic ketones from perylene and 2‐alkenoic acids under acidic catalytic conditions has been developed. The …
X Wang, M Nakajima, R Martin - Journal of the American Chemical …, 2015 - ACS Publications
A mild and user-friendly Ni-catalyzed regioselective hydrocarboxylation of alkynes with CO 2 (1 bar) is described. This protocol is characterized by a wide scope while obviating the …
Number of citations: 180 pubs.acs.org

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